
N-Cyclohexyl-N-methylcyclohexanamine
Overview
Description
N-Cyclohexyl-N-methylcyclohexanamine (CAS: 7560-83-0) is a tertiary amine with the molecular formula C₁₃H₂₅N and a molecular weight of 195.35 g/mol. It features two cyclohexyl groups and one methyl group attached to a central nitrogen atom. Synonyms include methyldicyclohexylamine and N,N-Dicyclohexylmethylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-N-methylcyclohexanamine can be synthesized by reacting dicyclohexylamine with formaldehyde under high-pressure conditions. The reaction is typically carried out in a high-pressure reactor at 160°C , resulting in a maximum pressure of 2.4 MPa . After the reaction, the organic phase is separated from the aqueous phase, and the remaining organic material is distilled to obtain the product with a purity of 93.7% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and distillation units to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
- Catalyst in Polymerization: This compound is utilized as a catalyst in polymerization and curing reactions, particularly for producing epoxy resins and polyurethanes. Its ability to facilitate these reactions enhances the efficiency of material production.
Biology
- Developmental Studies: Research indicates that N-Cyclohexyl-N-methylcyclohexanamine affects zebrafish growth and development. At specific concentrations, it inhibits growth and induces developmental abnormalities, highlighting its potential environmental impact and toxicity .
Medicine
- Pharmaceutical Intermediates: The compound is investigated for its potential in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its interactions with biological targets suggest possible neuroprotective effects and modulation of metabolic pathways .
Industrial Applications
- Corrosion Inhibitor: this compound is used in various industrial applications such as corrosion inhibition in metalworking fluids and lubricants.
- Vulcanization Accelerator: It serves as a vulcanization accelerator in rubber production, improving the properties of rubber products .
Zebrafish Development Study
A study on zebrafish indicated that exposure to this compound at certain concentrations resulted in inhibited growth and developmental abnormalities. This research underscores the need for further toxicological assessments to evaluate environmental risks associated with this compound.
Pharmacological Research
Investigations into the pharmacological properties of this compound have shown its potential interactions with metabolic pathways that could be exploited for therapeutic purposes. Preliminary findings suggest it may act as a ligand for receptors involved in energy metabolism regulation .
Industrial Applications
Beyond biological contexts, this compound's role as a corrosion inhibitor and catalyst in polymerization reactions highlights its versatility across multiple fields, reinforcing its significance in both research and practical applications .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-methylcyclohexanamine involves its role as a Bronsted base , where it accepts protons from donor molecules. This property makes it useful in various catalytic processes. In biological systems, it interacts with cellular components, potentially affecting metabolic pathways and growth processes .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Appearance : Liquid at room temperature .
- Boiling Point : 265°C at 760 mmHg .
- Flash Point : 110°C .
- Stability : Stable under recommended storage conditions but reactive with strong acids/bases and oxidizing agents .
- Toxicity : Classified as harmful if swallowed (Acute Toxicity Category 4) and causes severe skin burns (Skin Corrosion/Irritation Category 1A/1B/1C) .
Comparison with Structurally Similar Compounds
N-Methylcyclohexylamine (CAS: 100-60-7)
Molecular Formula : C₇H₁₅N
Molecular Weight : 113.20 g/mol
Structural Differences:
- Contains a single cyclohexyl group and a methyl group attached to nitrogen, making it a secondary amine.
- Simpler structure compared to the tertiary amine N-Cyclohexyl-N-methylcyclohexanamine.
Physicochemical Properties:
- Appearance : Colorless to pale yellow liquid .
- Basicity : Typical of aliphatic amines, with moderate water solubility .
- Applications : Used in surfactant synthesis and as a corrosion inhibitor .
Comparison :
N-Cyclohexyl-N-ethylcyclohexanamine (CAS: 7175-49-7)
Molecular Formula : C₁₄H₂₇N
Molecular Weight : 209.38 g/mol
Structural Differences:
- Ethyl group replaces the methyl group in this compound.
Physicochemical Properties:
- Boiling Point : Expected to be higher than this compound due to increased molecular weight .
- Hydrophobicity : Longer alkyl chain (ethyl vs. methyl) may enhance lipid solubility.
Comparison :
N,N,N′,N′-Tetracyclohexylethylenediamine
Molecular Formula : C₂₆H₄₈N₂
Molecular Weight : 388.38 g/mol
Structural Differences:
Physicochemical Properties:
- Melting Point : 104–105°C .
- Basicity : Reduced basicity compared to simpler amines due to steric hindrance.
Comparison :
- Reactivity: Limited accessibility of the nitrogen lone pair for reactions, unlike this compound.
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Toxicity Profile |
---|---|---|---|---|---|
This compound | 7560-83-0 | C₁₃H₂₅N | 195.35 | 265 | Harmful if swallowed; skin corrosive |
N-Methylcyclohexylamine | 100-60-7 | C₇H₁₅N | 113.20 | ~150 (estimated) | Irritant; moderate toxicity |
N-Cyclohexyl-N-ethylcyclohexanamine | 7175-49-7 | C₁₄H₂₇N | 209.38 | ~270 (estimated) | Data not available |
N,N,N′,N′-Tetracyclohexylethylenediamine | - | C₂₆H₄₈N₂ | 388.38 | 502 (predicted) | Data not available |
Biological Activity
N-Cyclohexyl-N-methylcyclohexanamine (CAS Number: 7560-83-0) is a tertiary amine with notable applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H25N, and it has a molecular weight of approximately 195.34 g/mol. This compound has garnered attention due to its biological activities, particularly its effects on growth and metabolic processes in biological systems.
This compound exhibits several chemical properties that influence its biological activity:
- Structure : The compound's structure includes a cyclohexyl group attached to a methylated amine, which contributes to its unique reactivity.
- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity .
The primary mechanism of action involves its role as a Bronsted base , where it can accept protons from donor molecules. This property enables it to interact with cellular components, potentially affecting metabolic pathways and growth processes. Preliminary studies suggest that it may influence gene expression related to energy metabolism and interact with steroid hormone receptors .
In Vitro Studies
Research has indicated that this compound can inhibit growth in certain biological models, such as zebrafish. At specific concentrations, it has been shown to affect developmental processes, which may have implications for understanding its potential toxicity and therapeutic applications .
Pharmacological Potential
The compound has been investigated for its potential use in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients. Its interactions with various biological targets suggest possible neuroprotective effects and modulation of metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Methylcyclohexylamine | Aliphatic Amine | Lacks the additional cyclohexane ring |
N,N-Dicyclohexylmethylamine | Aliphatic Amine | Contains two cyclohexyl groups |
Cyclohexylamine | Aliphatic Amine | Simpler structure with no methyl substitution |
This comparison highlights how the unique structure of this compound contributes to its distinct reactivity and biological activity compared to similar compounds .
Case Studies and Research Findings
- Zebrafish Development Study : A study investigating the effects of this compound on zebrafish revealed that exposure at certain concentrations led to inhibited growth and developmental abnormalities. This suggests potential environmental implications and the need for further toxicological assessments .
- Pharmacological Research : Investigations into the compound's pharmacological properties have shown interactions with metabolic pathways that could be leveraged for therapeutic purposes. For instance, studies indicate that it may act as a ligand for receptors involved in energy metabolism regulation .
- Industrial Applications : Beyond biological contexts, this compound is utilized in industrial applications such as corrosion inhibition and as a catalyst in polymerization reactions. Its versatility underscores its significance across multiple fields .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Cyclohexyl-N-methylcyclohexanamine in laboratory settings?
- Answer : Researchers must use full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and impermeable lab coats. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors or aerosols. Storage should be in sealed containers at 2–8°C, away from strong acids/oxidizers and ignition sources. Emergency eyewash stations and safety showers must be accessible .
Q. What synthetic routes are available for this compound, and what are their key reaction conditions?
- Answer : Two primary routes are documented:
- Amide Reduction : Reduction of N,N-Dimethylcyclohexanecarboxamide using lithium aluminum hydride (LiAlH₄) in anhydrous ether. This yields the target compound with high purity .
- Enzymatic Synthesis : Employing ketone substrates, imine reductases, and cofactors (e.g., NADP⁺) in tris buffer (pH 9.0) for stereoselective synthesis. Yields range from 45% to 77% depending on substrate/enzyme pairing .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer : Key properties include a boiling point of 262.7°C (at 760 mmHg), density of 0.9±0.1 g/cm³, and flash point of 110.6°C. It is classified as corrosive (GHS05/07) and harmful if swallowed (H302/H314). These properties dictate solvent selection, reaction temperature limits, and hazard mitigation strategies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in carcinogenicity classifications of this compound across regulatory bodies?
- Answer : IARC identifies it as a confirmed carcinogen, while ACGIH/NTP/OSHA classify components ≥0.1% as non-carcinogenic. To resolve this, researchers should:
- Conduct in vitro genotoxicity assays (e.g., Ames test) to assess mutagenic potential.
- Perform chronic exposure studies in model organisms to evaluate tumorigenicity.
- Analyze batch-specific impurities, as conflicting classifications may arise from variable compositions .
Q. What methodological approaches are recommended for analyzing the environmental persistence of this compound given limited ecological data?
- Answer : Propose a tiered assessment:
- Biodegradation Studies : Use OECD 301/310 tests to measure mineralization rates in soil/water systems.
- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (current experimental logP: 4.18) and potential for biomagnification.
- Soil Mobility Assays : Column chromatography to determine adsorption coefficients (Kd) in different soil types .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Optimization strategies include:
- Catalyst Screening : Test alternatives to LiAlH₄ (e.g., NaBH₄ with additives) for safer reduction conditions.
- Solvent Optimization : Replace benzene (toxic) with toluene or THF in amidation steps to enhance reaction efficiency.
- Temperature Control : Reflux conditions (e.g., 80–100°C) for amide formation, followed by low-temperature hydrolysis to minimize side reactions .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability under storage conditions?
- Answer : While safety sheets state stability at 2–8°C, decomposition risks are noted under prolonged heat or acidic/alkaline conditions. Researchers should:
- Monitor degradation via GC-MS over time under varying temperatures/pH.
- Use stabilizers (e.g., antioxidants) in long-term storage trials and validate shelf life through accelerated stability testing .
Q. Methodological Gaps
Q. What analytical techniques are critical for characterizing this compound in complex mixtures?
- Answer : Prioritize:
- Chromatography : HPLC with UV/Vis detection for purity analysis (retention time: ~8–10 mins in C18 columns).
- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity, especially for distinguishing cyclohexyl vs. methyl substituents.
- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) to identify trace impurities and verify molecular ion peaks (m/z 195.1987) .
Properties
IUPAC Name |
N-cyclohexyl-N-methylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCALZHGUWNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044727 | |
Record name | N-Cyclohexyl-N-methylcyclohexanamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear slightly yellow liquid or white solid; [MSDSonline] | |
Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |
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Record name | N-Methyl dicyclohexylamine | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | N-Methyl dicyclohexylamine | |
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CAS No. |
7560-83-0 | |
Record name | Methyldicyclohexylamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=7560-83-0 | |
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Record name | N-Methyl dicyclohexylamine | |
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Record name | N,N-Dicyclohexylmethylamine | |
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Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |
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Record name | N-Cyclohexyl-N-methylcyclohexanamine | |
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Record name | N-cyclohexyl-N-methylcyclohexylamine | |
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Record name | N,N-DICYCLOHEXYLMETHYLAMINE | |
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Record name | N-METHYL DICYCLOHEXYLAMINE | |
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